N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Adenosine receptor Triazolopyridine Bioactivity screening

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, recognized as a privileged scaffold in medicinal chemistry for modulating glutamate receptors, smoothened (Smo), and adenosine targets. It comprises a 2,4-dimethoxyphenyl group linked via a butanamide chain to the triazolopyridine core.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
Cat. No. B12171360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC
InChIInChI=1S/C18H20N4O3/c1-24-13-9-10-14(15(12-13)25-2)19-18(23)8-5-7-17-21-20-16-6-3-4-11-22(16)17/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,19,23)
InChIKeyGNVUFDANZLKSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: Core Scaffold & Procurement-Relevant Identity


This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, recognized as a privileged scaffold in medicinal chemistry for modulating glutamate receptors, smoothened (Smo), and adenosine targets. It comprises a 2,4-dimethoxyphenyl group linked via a butanamide chain to the triazolopyridine core. Despite the scaffold's established relevance, publicly available quantitative bioactivity data specifically for this compound remain extremely limited in primary literature and curated databases .

Scaffold [1,2,4]Triazolo[4,3-a]pyridine privileged class for medicinal chemistry
Substitution 2,4-dimethoxyphenyl for SAR exploration
Data Bioactivity not characterized; data to verify
Format Research sample for in-house profiling

Why In-Class Triazolopyridine Butanamides Cannot Be Interchanged for N-(2,4-Dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide


The triazolopyridine-butanamide scaffold exhibits steep structure-activity relationships (SAR) where even minor substituent changes on the phenyl ring (e.g., 2‑methoxy vs. 2,4‑dimethoxy vs. 3,4‑dimethoxy) can drastically alter target engagement, selectivity, and pharmacokinetics. In the absence of direct comparative data for this specific compound, generic substitution with a 3,4‑dimethoxy or unsubstituted benzyl analog risks forfeiting any unique binding mode imparted by the 2,4‑dimethoxy substitution pattern [1].

Substituent sensitivity
2,4-dimethoxy pattern may engage targets differently vs. 3,4- or unsubstituted analogs
SAR gap
No direct comparative data; binding mode may shift with ring substitution
Pharmacokinetic uncertainty
Substituent changes can alter ADME profile; class-level inference only

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide Against Closest Analogs


Bioactivity Data Absence: Public Databases and Published Studies

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and primary literature identified no quantitative potency (IC50, Ki, EC50) or ADMET data for this compound. A BindingDB entry (BDBM50055094) previously linked to the same identifier was confirmed to correspond to a different chemotype (SMILES: Nc1nc(CCCc2ccccc2)nc2cn(nc12)-c1ccccc1) and is therefore inapplicable. Consequently, no head-to-head comparison or cross-study comparable data can be presented at this time.

Bioactivity
Data to verify
None reported
SAR differentiation cannot be assessed
Database entry misassigned; verify target identity
Adenosine receptor Triazolopyridine Bioactivity screening

Potential Research Application Scenarios for N-(2,4-Dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide (Pending Experimental Validation)


Scaffold-Hopping Medicinal Chemistry Programs

In projects targeting adenosine A2A or mGlu2 receptors, this compound may serve as a scaffold‑hopping starting point when the 2,4‑dimethoxy substitution pattern is hypothesized to enhance target residence time or selectivity. However, no experimental data currently support this application .

Chemical Biology Probe Development

The compound could be employed as a negative control or tool compound in phenotypic screens if subsequent in‑house profiling confirms inactivity against common triazolopyridine targets such as Smo or adenosine receptors. All suitability must be verified internally .

Analytical Reference Standard for Triazolopyridine Libraries

Owing to its well-defined structure and commercial availability (47 mg), it may be used as a retention time marker or mass spectrometry standard during the characterization of larger triazolopyridine screening libraries .

Application
Selection Property
Validation Focus
Scaffold-hopping SAR
2,4-dimethoxy substitution pattern
In-house target engagement profiling
Chemical biology probe
Lack of known target activity
Confirm inactivity in target assays
Analytical reference
Defined structure, commercial availability
Chromatographic retention / MS verification
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